molecular formula C12H8N6 B1292734 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1021870-78-9

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B1292734
CAS No.: 1021870-78-9
M. Wt: 236.23 g/mol
InChI Key: LUTMRFQKVPAKDW-UHFFFAOYSA-N
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Description

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolotriazines

Preparation Methods

The synthesis of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the construction of the pyrazolotriazine skeleton followed by functional group modifications. One common synthetic route starts with the commercially available 5-aminopyrazole.

Chemical Reactions Analysis

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6/c13-6-10-11(14)18-12(17-16-10)9(7-15-18)8-4-2-1-3-5-8/h1-5,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMRFQKVPAKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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